2,5-dichloro-N-(2-methylpropyl)benzamide
Description
2,5-Dichloro-N-(2-methylpropyl)benzamide (CAS: 898405-28-2) is a benzamide derivative characterized by a benzoyl backbone substituted with chlorine atoms at the 2- and 5-positions and an N-(2-methylpropyl) (isobutyl) group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₉Cl₂NO₃S, with a molecular weight of 364.29 g/mol .
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
GBUQGMQGZWNXIB-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2,5-dichloro-N-(2-methylpropyl)benzamide and analogous benzamide derivatives:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Structural Analysis
- Substitution Patterns :
- Chlorine Position : The 2,5-dichloro configuration in the target compound contrasts with 3,5-dichloro in Propachlor and single chlorine in pyrazole-containing analogs . Chlorine placement affects electronic properties (e.g., electron-withdrawing effects) and steric interactions, influencing reactivity and binding affinity.
- Amide Side Chains : The isobutyl group in the target compound provides moderate steric bulk, whereas Propachlor’s propargyl group introduces alkyne functionality for cross-coupling reactions . Hydroxyl-containing side chains (e.g., in ’s compound) enable hydrogen bonding, critical for catalytic applications .
Functional and Application Differences
- Agrochemical vs. In contrast, [18F]fallypride’s fluoropropyl and methoxy groups optimize blood-brain barrier penetration for neuroimaging . Ispinesib Mesylate’s complex side chain enables microtubule disruption, a mechanism absent in simpler benzamides .
Synthetic Utility :
Key Findings and Implications
Substituent Flexibility: Chlorine and side-chain modifications dramatically alter benzamide applications, from agrochemicals (Propachlor) to diagnostics ([18F]fallypride).
Biological Relevance : Hydrophobic side chains (e.g., isobutyl) enhance membrane permeability, while polar groups (e.g., hydroxyl, sulfone) improve solubility and target specificity.
Unmet Potential: The target compound’s sulfone moiety (C₁₅H₁₉Cl₂NO₃S) warrants further study for sulfonamide-like biological activity, such as enzyme inhibition .
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